Fendizoic acid
Overview
Description
Fendizoic acid is not directly mentioned in the provided papers. However, the papers do discuss various compounds that are structurally related or have similar pharmacological applications. For instance, fendiline and its analogues, which are anti-anginal drugs used in the treatment of coronary heart diseases, are mentioned in the context of chiral resolution using liquid chromatography . Additionally, the absolute configuration of levocloperastine fendizoate, a compound with a chiral carbon atom, has been determined by single-crystal X-ray diffraction . These studies suggest a focus on the stereochemistry and chiral analysis of compounds related to fendizoic acid.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For example, the synthesis of a novel radiotracer, [18F]FENI, for imaging hypoxic tissues by PET, was achieved through nucleophilic fluorination followed by deprotection and HPLC purification . This indicates that the synthesis of fendizoic acid analogues may involve multi-step reactions, including the introduction of radioisotopes for diagnostic purposes.
Molecular Structure Analysis
The molecular structure of levocloperastine fendizoate has been elucidated using single-crystal X-ray diffraction, revealing its triclinic crystal system and the absolute configuration of its chiral center . This level of structural analysis is crucial for understanding the three-dimensional arrangement of atoms within fendizoic acid-related molecules, which can influence their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions of fenamates, which are structurally related to fendizoic acid, have been studied for their ability to inhibit cyclooxygenase and 5-lipoxygenase activities . These enzymes are involved in the inflammatory process, and the inhibition by fenamates indicates their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The substitution of carboxylic acid groups with acidic heterocycles in fenamates has been shown to provide dual inhibition of these enzymes, suggesting that similar modifications in fendizoic acid could yield compounds with anti-inflammatory properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to fendizoic acid can be analyzed using chromatographic techniques. For instance, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) has been employed for the enantiomeric analysis of fenbuconazole and its chiral metabolites, achieving baseline separation of stereoisomers . This indicates that similar methodologies could be applied to fendizoic acid to determine its physical properties, such as solubility, stability, and stereochemical purity.
Scientific Research Applications
1. Chromatographic Applications
Fendizoic acid analogues like fendiline have been used in chromatographic applications. A study by Lee and Hyun (2014) demonstrated the use of fendiline and its analogues resolved on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. This method is significant in chiral recognition, highlighting the importance of the 3,3-diphenylpropyl group and the steric bulkiness difference between phenyl and methyl groups at fendiline’s chiral center (Lee & Hyun, 2014).
2. Pharmacological Research
Fenamate analogues, including fendizoic acid derivatives, have been studied for their pharmacological properties. Chen et al. (2012) investigated the pharmacological profile of TRPM2 channels using newly synthesized fenamate analogues. This research contributes to the understanding of different chemical structures and therapeutic applications of these compounds (Chen et al., 2012).
3. Inhibition of Cyclooxygenase and 5-Lipoxygenase Activities
Fenamate analogues, including fendizoic acid derivatives, have been shown to inhibit cyclooxygenase and 5-lipoxygenase activities. Boschelli et al. (1993) demonstrated that substituting the carboxylic acid functionality of fenamates with acidic heterocycles can provide dual inhibitors of these activities, highlighting their potential in anti-inflammatory applications (Boschelli et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHPZNKXOBWFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276528 | |
Record name | Fendizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fendizoic acid | |
CAS RN |
84627-04-3 | |
Record name | 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84627-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fendizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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